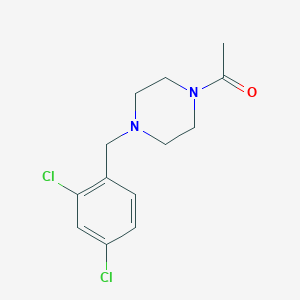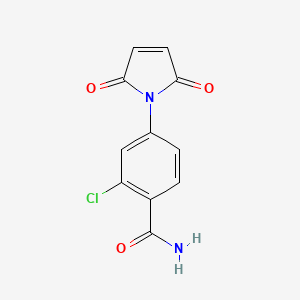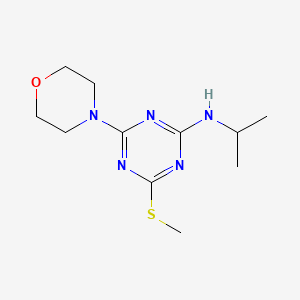![molecular formula C21H22N4O3S B5812253 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzothiazole and piperazine derivatives typically involves a two-step chemical synthesis process. Initially, different amino benzothiazoles are chloroacetylated and then reacted with substituted piperazines in the presence of a base to generate the desired analogs. For instance, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been synthesized and evaluated for pharmacological properties, demonstrating the straightforward nature of synthesizing these complex molecules (Raghavendra et al., 2012).
Molecular Structure Analysis
The molecular structure of benzothiazole-piperazine derivatives reveals insights into their intermolecular interactions. Studies have shown that these molecules can adopt very similar molecular conformations, with variations in hydrogen bonding leading to different three-dimensional structures. For example, specific derivatives are linked by hydrogen bonds into a three-dimensional structure, while others lack these hydrogen bonds (Mahesha et al., 2019).
Chemical Reactions and Properties
Benzothiazole-piperazine compounds are involved in various chemical reactions, demonstrating a range of biological activities. Their reaction with chloroacetylated amino benzothiazoles, followed by treatment with substituted piperazines, is a common pathway to achieve the final products. These compounds have shown significant pharmacological potential, including anti-inflammatory and antimicrobial activities (Patel & Park, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and stability, are crucial for their pharmacological effectiveness. Enhancements in aqueous solubility and oral absorption have been achieved through molecular design, such as inserting a piperazine unit, which significantly improves these properties and makes the compounds more viable for clinical use (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of benzothiazole-piperazine derivatives, including their reactivity and interactions with biological targets, are fundamental to their biological effects. Molecular docking studies have confirmed the mechanism of action of these compounds, aligning with their observed pharmacological activities. Their ability to interact with specific proteins, such as COX-2 enzymes, highlights the importance of their chemical properties in determining their efficacy as therapeutic agents (Raghavendra et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-20(23-21-22-16-3-1-2-4-19(16)29-21)13-25-9-7-24(8-10-25)12-15-5-6-17-18(11-15)28-14-27-17/h1-6,11H,7-10,12-14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATCCXWFVMAEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B5812189.png)
![ethyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5812209.png)

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)
![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)







